molecular formula C8H8F3NO B13318456 3-(2,2-Difluoroethoxy)-5-fluoroaniline

3-(2,2-Difluoroethoxy)-5-fluoroaniline

Cat. No.: B13318456
M. Wt: 191.15 g/mol
InChI Key: GORTVZHMKFDJPE-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-5-fluoroaniline is an organic compound that features both fluorine and difluoroethoxy functional groups These groups are known for their unique chemical properties, such as high electronegativity and the ability to form strong bonds with carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-fluoro-2-nitroaniline with 2,2-difluoroethanol in the presence of a base, followed by reduction of the nitro group to an amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-5-fluoroaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-(2,2-Difluoroethoxy)-5-fluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-5-fluoroaniline involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and targets depend on the specific application and require further research to fully elucidate .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-Difluoroethoxy)-4-fluoroaniline
  • 3-(2,2-Difluoroethoxy)-6-fluoroaniline
  • 3-(2,2-Difluoroethoxy)-5-chloroaniline

Uniqueness

3-(2,2-Difluoroethoxy)-5-fluoroaniline is unique due to the specific positioning of the difluoroethoxy and fluoro groups on the aromatic ring. This positioning can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of both fluorine and difluoroethoxy groups can enhance its stability and binding affinity in various applications .

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

3-(2,2-difluoroethoxy)-5-fluoroaniline

InChI

InChI=1S/C8H8F3NO/c9-5-1-6(12)3-7(2-5)13-4-8(10)11/h1-3,8H,4,12H2

InChI Key

GORTVZHMKFDJPE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OCC(F)F)F)N

Origin of Product

United States

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